molecular formula C10H8Br2N2O2 B147256 Conoidin A CAS No. 18080-67-6

Conoidin A

Cat. No.: B147256
CAS No.: 18080-67-6
M. Wt: 347.99 g/mol
InChI Key: DQKNFTLRMZOAMG-UHFFFAOYSA-N
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Description

Conoidin A is a covalent inhibitor of peroxiredoxin 2, an enzyme involved in the regulation of oxidative stress within cells.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Conoidin A involves the covalent binding to the peroxidatic cysteine of peroxiredoxin II. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized to ensure high purity and efficacy for research purposes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. The compound is primarily produced for research and experimental purposes, and its production involves stringent quality control measures to maintain its effectiveness as a peroxiredoxin inhibitor .

Chemical Reactions Analysis

Types of Reactions: Conoidin A primarily undergoes covalent binding reactions with the peroxidatic cysteine of peroxiredoxin II. This binding is irreversible and inhibits the enzyme’s peroxidase activity .

Common Reagents and Conditions: The reactions involving this compound typically require conditions that facilitate covalent bonding. Common reagents include those that can induce oxidative stress, such as menadione or celecoxib, which have been shown to potentiate the anticancer activity of this compound .

Major Products Formed: The major product formed from the reaction of this compound with peroxiredoxin II is an inhibited enzyme complex, where the peroxidatic cysteine is covalently bound to this compound .

Scientific Research Applications

Conoidin A has several scientific research applications, including:

Properties

IUPAC Name

2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNFTLRMZOAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333530
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18080-67-6
Record name Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18080-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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